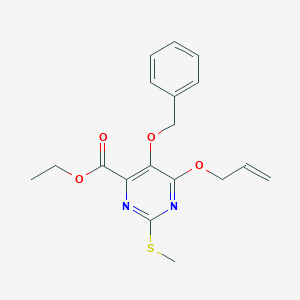








|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:4][C:5](=[O:22])[C:6]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:30][CH:31]=[CH2:32]>CN(C=O)C>[CH2:32]([O:22][C:5]1[N:4]=[C:3]([S:2][CH3:1])[N:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:6]=1[O:14][CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH:31]=[CH2:30] |f:1.2.3|
|


|
Name
|
2-methylsulfanyl-1,6-dihydro-6-oxo-5-(phenylmethoxy)-4-pyrimidinecarboxylic acid, ethyl ester
|
|
Quantity
|
4.28 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1NC(C(=C(N1)C(=O)OCC)OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
4.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.156 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 80° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate and hexane
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|
|
Type
|
CUSTOM
|
|
Details
|
gave an oil that
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography (Biotage flash chromatography system, 0%-40% ethyl acetate/hexane, 16 CV)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=C(C(=NC(=N1)SC)C(=O)OCC)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8144 g | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |